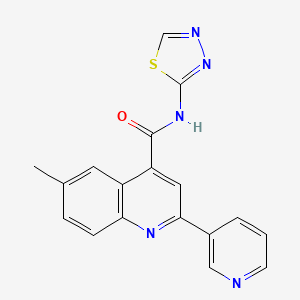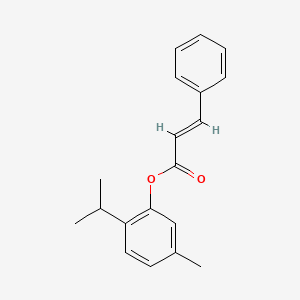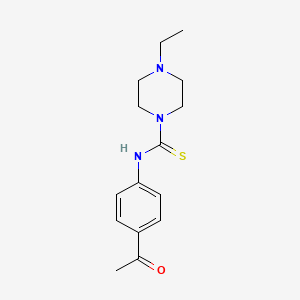
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of thiadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels) in tumors. In addition, it has been shown to reduce inflammation and oxidative stress in various cell types, including neurons and immune cells.
実験室実験の利点と制限
The advantages of using 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A in lab experiments include its potent anti-cancer and anti-inflammatory activities, as well as its potential as a neuroprotective agent. However, one limitation of using 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A is its potential toxicity, which may limit its use in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A and its potential side effects.
将来の方向性
There are several future directions for research on 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A, including:
1. Further studies to elucidate the mechanism of action of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A and its potential targets in cancer cells and other cell types.
2. Development of new derivatives of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A with improved potency and selectivity.
3. Studies to evaluate the potential of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
4. Investigation of the pharmacokinetics and pharmacodynamics of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A in vivo, including its absorption, distribution, metabolism, and excretion.
5. Studies to evaluate the potential of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A in combination with other drugs or therapies for enhanced efficacy.
6. Investigation of the potential side effects and toxicity of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A in preclinical and clinical studies.
合成法
The synthesis of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A involves the reaction of 2-chloro-6-methylquinoline-4-carboxylic acid with thiosemicarbazide and subsequent cyclization with pyridine-3-carbonitrile. The final product is obtained after purification through column chromatography.
科学的研究の応用
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and pharmacology. It has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In neurobiology, 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A has been shown to have potential as a neuroprotective agent against oxidative stress and inflammation. In pharmacology, it has been studied for its potential as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
6-methyl-2-pyridin-3-yl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c1-11-4-5-15-13(7-11)14(17(24)22-18-23-20-10-25-18)8-16(21-15)12-3-2-6-19-9-12/h2-10H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGCBHEYNNFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NN=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)


![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)

![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)

![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)